



In-depth Spectroscopic Analysis of 3'-Fluoro-4'methoxyacetophenone: A Technical Guide

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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3'-Fluoro-4'-methoxyacetophenone, a key building block in pharmaceutical and agricultural chemical synthesis. The document, intended for researchers, scientists, and professionals in drug development, details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Chemical Structure and Properties

3'-Fluoro-4'-methoxyacetophenone is an aromatic ketone with the chemical formula C₉H₉FO₂. Its structure is characterized by an acetophenone core substituted with a fluorine atom at the 3' position and a methoxy group at the 4' position of the phenyl ring.

Chemical Structure:

Key Identifiers:

CAS Number: 455-91-4

Molecular Weight: 168.17 g/mol

Appearance: Off-white to pale yellow crystalline powder



Melting Point: 90-94 °C

• Boiling Point: 147-148 °C at 20 mmHg

Spectroscopic Data

The following sections present the key spectroscopic data for **3'-Fluoro-4'-methoxyacetophenone**, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The data was acquired in a deuterated chloroform (CDCl₃) solution.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.74	dd	1H	H-2'
7.69	dd	1H	H-6'
7.00	t	1H	H-5'
3.96	S	3H	-OCH₃
2.55	S	3H	-COCH₃

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.



Chemical Shift (δ) ppm	Assignment
196.5	C=O
158.5 (d, J = 250 Hz)	C-4'
152.0 (d, J = 10 Hz)	C-3'
130.5	C-1'
125.0	C-6'
115.0 (d, J = 2 Hz)	C-2'
112.5 (d, J = 20 Hz)	C-5'
56.0	-OCH₃
26.5	-COCH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is typically recorded from a KBr pellet.

Wavenumber (cm⁻¹)	Intensity	Assignment
3080-3000	Medium	Aromatic C-H Stretch
2970-2850	Medium	Aliphatic C-H Stretch
1675	Strong	C=O Stretch (Aryl Ketone)
1600, 1510, 1450	Medium-Strong	Aromatic C=C Stretch
1270	Strong	Aryl-O-C Stretch (Asymmetric)
1170	Strong	C-F Stretch
1020	Medium	Aryl-O-C Stretch (Symmetric)

Mass Spectrometry (MS)



Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented here corresponds to electron ionization (EI).

m/z	Relative Intensity (%)	Assignment
168	36.2	[M] ⁺ (Molecular Ion)
153	100.0	[M - CH ₃] ⁺
125	20.3	[M - COCH₃] ⁺
95	15.1	[C ₆ H ₄ F] ⁺
77	6.2	[C ₆ H ₅] ⁺
43	11.9	[CH₃CO] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol

A sample of **3'-Fluoro-4'-methoxyacetophenone** (approximately 10-20 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.



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Figure 1. General workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol

Approximately 1-2 mg of the solid **3'-Fluoro-4'-methoxyacetophenone** is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.



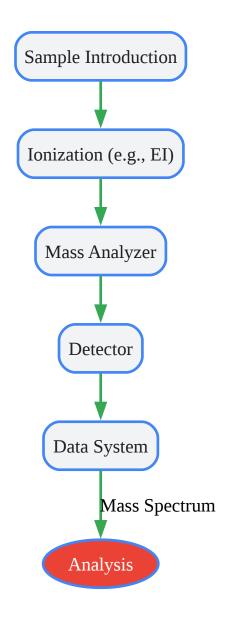
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Figure 2. Workflow for IR spectroscopic analysis using the KBr pellet method.

Mass Spectrometry Protocol

A dilute solution of **3'-Fluoro-4'-methoxyacetophenone** in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.





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Figure 3. A simplified logical relationship in a mass spectrometer.

This comprehensive spectroscopic guide serves as a valuable resource for the scientific community, facilitating the accurate identification and utilization of **3'-Fluoro-4'-methoxyacetophenone** in various research and development applications.

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